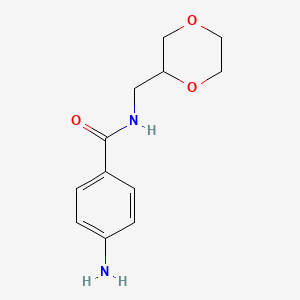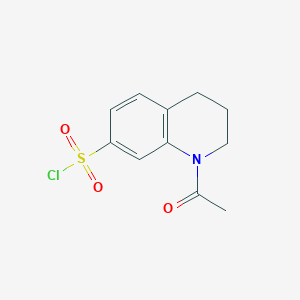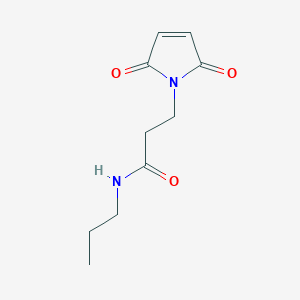
tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate is a chemical compound with the formula C15H20F3NO3 and a molecular weight of 319.32 . It is used in various chemical reactions and has potential applications in different fields of chemistry .
Synthesis Analysis
The synthesis of this compound could involve the use of tert-butyl carbamate, which has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 319.32 . More specific properties such as melting point, boiling point, and density were not found in the sources I retrieved .Applications De Recherche Scientifique
Tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate has been used in a variety of scientific research applications, including drug discovery and development, biochemistry, and molecular biology. In drug discovery and development, this compound has been used to identify and develop new drugs by studying the interactions between the compound and target proteins. In biochemistry, this compound has been used to study the structure and function of proteins, as well as to develop new enzymes. In molecular biology, this compound has been used to study gene expression and regulation.
Mécanisme D'action
The mechanism of action of tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate is still not fully understood. However, it is believed that the compound binds to proteins and modulates their activity. This binding interaction is believed to be mediated by hydrogen bonding and hydrophobic interactions between the compound and the target protein.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro, the compound has been shown to modulate the activity of enzymes, proteins, and other macromolecules. In vivo, the compound has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate in lab experiments is its high solubility in aqueous solutions, which makes it easy to use and manipulate. Additionally, the compound is relatively stable, which makes it suitable for long-term storage. However, the compound has some limitations, such as its relatively low potency and its potential to interact with other compounds.
Orientations Futures
For the use of tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate in scientific research include the development of new drugs, the study of gene expression and regulation, and the study of protein structure and function. Additionally, the compound could be used to study the interactions between proteins and other macromolecules, as well as to develop new enzymes. Furthermore, the compound could be used in the development of new agricultural products, such as herbicides and insecticides. Finally, this compound could be used to study the effects of environmental toxins on the human body.
Méthodes De Synthèse
Tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate can be synthesized using a variety of methods, including a three-step synthesis procedure. In this procedure, the tert-butyl group is reacted with trifluoro-3-hydroxy-1-phenylbutan-2-yl chloride in the presence of an acid catalyst, such as trifluoroacetic acid. The resulting product is then reacted with a carbamate group in the presence of a base catalyst, such as sodium hydroxide. The final product is then isolated and purified.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO3/c1-14(2,3)22-13(21)19-11(12(20)15(16,17)18)9-10-7-5-4-6-8-10/h4-8,11-12,20H,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFMLQKDFXFOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine](/img/structure/B6141947.png)

![2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide](/img/structure/B6141955.png)
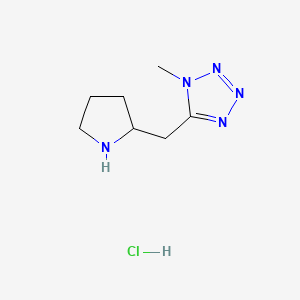
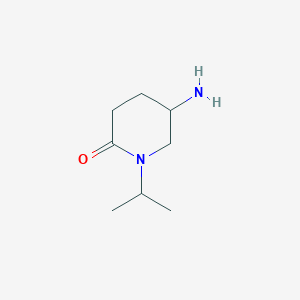
![1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B6141967.png)
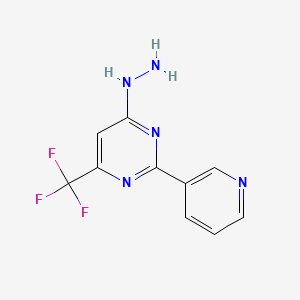
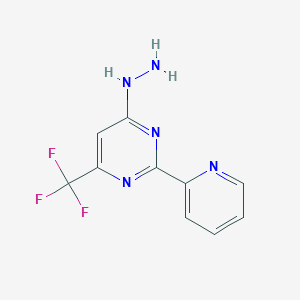
![1-[2-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6142000.png)
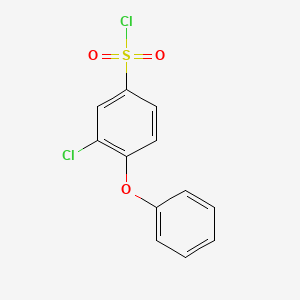
![methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B6142014.png)
